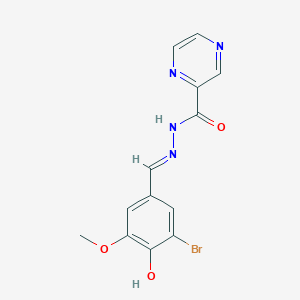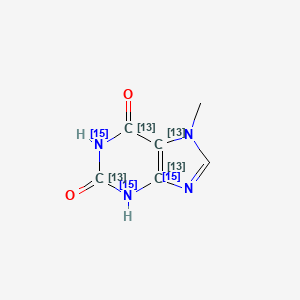
3-Methylxanthine-13C4,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylxanthine-13C4,15N3 is a stable isotope-labeled compound of 3-Methylxanthine. It is a xanthine derivative and a cyclic guanosine monophosphate (GMP) inhibitor. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the field of metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylxanthine-13C4,15N3 involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the 3-Methylxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to verify the isotopic labeling and chemical purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylxanthine-13C4,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the xanthine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the xanthine ring .
Applications De Recherche Scientifique
3-Methylxanthine-13C4,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of xanthine derivatives.
Biology: Employed in studies of enzyme activity and metabolic pathways involving xanthine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-Methylxanthine-13C4,15N3 involves its role as a cyclic guanosine monophosphate (GMP) inhibitor. By inhibiting GMP, the compound affects various cellular processes, including smooth muscle relaxation and enzyme activity. The molecular targets include phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylxanthine: The non-labeled version of the compound, used in similar research applications.
Theophylline: Another xanthine derivative with similar biological activities.
Caffeine: A well-known xanthine derivative with stimulant effects
Uniqueness
3-Methylxanthine-13C4,15N3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and transformations of xanthine derivatives is crucial .
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
173.09 g/mol |
Nom IUPAC |
7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clé InChI |
PFWLFWPASULGAN-JVYICBGUSA-N |
SMILES isomérique |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
SMILES canonique |
CN1C=NC2=C1C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

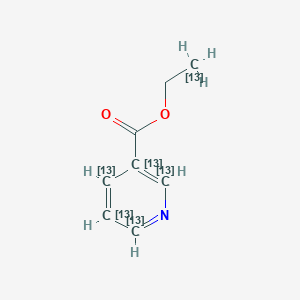
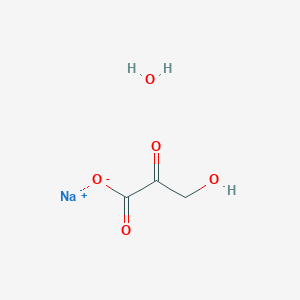
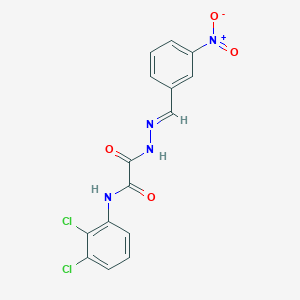
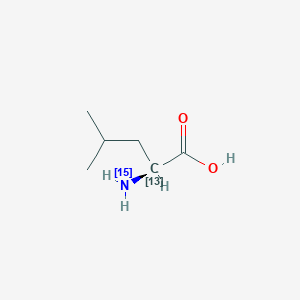
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
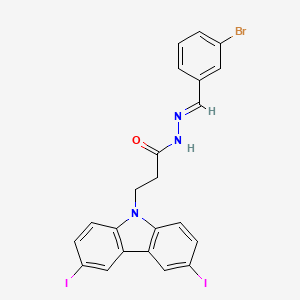

![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)

